Prop-2-ynylurea

Description

The exact mass of the compound Prop-2-ynylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Prop-2-ynylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-ynylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPYJRMMPVFEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380405 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-62-5 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prop-2-ynylurea: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prop-2-ynylurea, also known as N-propargylurea, is a small, bifunctional molecule featuring both a terminal alkyne and a urea moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the urea group can engage in hydrogen bonding and serve as a scaffold for further chemical elaboration. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of Prop-2-ynylurea, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Prop-2-ynylurea is a simple yet powerful molecule. Its structure and key properties are summarized below.

Molecular Structure

The structure of Prop-2-ynylurea consists of a propargyl group (prop-2-yn-1-yl) attached to one of the nitrogen atoms of a urea molecule.

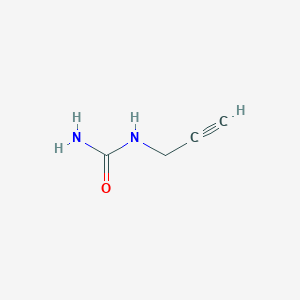

Figure 1: 2D Chemical Structure of Prop-2-ynylurea.

Physicochemical Properties

A summary of the key physicochemical properties of Prop-2-ynylurea is presented in the table below.

| Property | Value | Source |

| CAS Number | 5221-62-5 | [1] |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 130 °C | [2] |

| Boiling Point (Predicted) | 181.6 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.1 g/cm³ | [3] |

Synthesis of Prop-2-ynylurea

The synthesis of Prop-2-ynylurea is typically achieved through the reaction of propargylamine with an isocyanate or a precursor that generates an isocyanate in situ. A common and straightforward laboratory-scale synthesis involves the reaction of propargylamine with potassium cyanate in the presence of an acid.

Synthetic Workflow

Figure 2: General workflow for the synthesis of Prop-2-ynylurea.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Propargylamine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to form the propargylammonium chloride salt.

-

In a separate beaker, dissolve a slight excess of potassium cyanate in deionized water.

-

Add the potassium cyanate solution dropwise to the stirred, cooled solution of propargylammonium chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | br s | 1H | -NH-C(=O)- |

| ~ 4.5 - 5.5 | br s | 2H | -C(=O)-NH₂ |

| ~ 3.9 - 4.1 | d | 2H | -CH₂- |

| ~ 2.2 - 2.4 | t | 1H | ≡C-H |

Causality behind Predicted Shifts: The protons of the primary amide (-NH₂) are expected to be broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The secondary amide proton (-NH-) will also be a broad singlet. The methylene protons (-CH₂-) are adjacent to a nitrogen and an alkyne, leading to a downfield shift, and will appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne proton (≡C-H) will be a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | C=O (Urea) |

| ~ 78 - 82 | -C≡ |

| ~ 70 - 74 | ≡C-H |

| ~ 30 - 35 | -CH₂- |

Causality behind Predicted Shifts: The carbonyl carbon of the urea is the most deshielded and will appear furthest downfield. The sp-hybridized carbons of the alkyne will appear in the characteristic alkyne region. The methylene carbon, being attached to a nitrogen, will be in the aliphatic region but shifted slightly downfield.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3400 - 3200 | N-H stretch | Broad, multiple peaks (amide) |

| ~ 3300 | ≡C-H stretch | Sharp, strong |

| ~ 2120 | -C≡C- stretch | Sharp, medium to weak |

| ~ 1660 | C=O stretch | Strong (Amide I band) |

| ~ 1600 | N-H bend | Medium (Amide II band) |

Causality behind Predicted Peaks: The N-H stretching region will show broad absorption due to hydrogen bonding. The terminal alkyne C-H stretch is a very characteristic sharp peak. The alkyne C≡C stretch is also characteristic, though its intensity can be variable. The carbonyl stretch of the urea (Amide I) is typically a very strong and prominent peak.

Predicted Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 98

-

Key Fragmentation Pathways:

-

Loss of NH₂ (m/z = 82)

-

Loss of HNCO (m/z = 55, propargylamine radical cation)

-

Cleavage of the propargyl group (m/z = 44, urea radical cation)

-

Chemical Reactivity and Applications in Drug Development

The dual functionality of Prop-2-ynylurea makes it a versatile synthon in organic synthesis, particularly in the construction of heterocyclic compounds and for bioconjugation.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site for carbon-carbon and carbon-heteroatom bond formation.

-

Click Chemistry: The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

-

Mannich-type Reactions: Reaction with an aldehyde and an amine to form propargylamines.

-

Acetylide Formation: The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with various electrophiles.

Figure 3: Key reactions involving the terminal alkyne of Prop-2-ynylurea.

Reactivity of the Urea Moiety

The urea functional group can participate in various reactions and interactions.

-

Hydrogen Bonding: The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for molecular recognition and binding to biological targets.

-

N-Alkylation/Arylation: The urea nitrogens can be further functionalized, although this is generally less facile than reactions at the alkyne.

-

Cyclization Reactions: Propargylic ureas are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazolones and pyrimidinones, through intramolecular cyclization reactions.[4]

Applications in Drug Discovery and Development

The unique chemical properties of Prop-2-ynylurea and its derivatives have led to their exploration in various areas of drug discovery.

-

Scaffold for Bioactive Molecules: The urea group is a common pharmacophore in many approved drugs. The propargyl group allows for the facile introduction of this molecule into larger scaffolds or for post-synthetic modification using click chemistry.

-

Enzyme Inhibition: Derivatives of prop-2-ynylurea have been investigated as inhibitors of various enzymes. For instance, certain substituted 1-(phenyl)-3-prop-2-ynylureas have shown potent antiangiogenic activity and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

-

Bioconjugation and Chemical Probes: The terminal alkyne serves as a handle for attaching the urea-containing molecule to biomolecules such as proteins or nucleic acids, or to reporter molecules like fluorophores, for use in chemical biology studies.

Safety and Handling

Prop-2-ynylurea is classified as a hazardous substance.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

Prop-2-ynylurea is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, with a reactive terminal alkyne and a hydrogen-bonding urea moiety, provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers looking to leverage this molecule in their scientific endeavors.

References

-

PubChem. (Prop-2-yn-1-yl)urea. National Center for Biotechnology Information. [Link]

-

Ghasemi, Z., & Asrari, Z. (2018). Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. Journal of the Iranian Chemical Society, 15(11), 2439-2459. [Link]

-

BoroPharm Inc. N-PROP-2-YNYLUREA. [Link]

Sources

A Technical Guide to Prop-2-ynylurea (Propargylurea): Physicochemical Properties, Synthesis, and Applications in Bioconjugation

Introduction

Prop-2-ynylurea, commonly referred to in the field as propargylurea, is a small, functionalized organic molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its chemical architecture is deceptively simple, featuring a stable urea functional group linked to a propargyl moiety, which provides a terminal alkyne. This terminal alkyne is not merely a structural feature; it is a highly versatile chemical handle for covalent modification, making Prop-2-ynylurea a valuable building block for the synthesis of complex molecular probes, drug candidates, and functionalized polymers.

This guide provides a comprehensive technical overview of Prop-2-ynylurea, detailing its core physicochemical properties, a robust and validated protocol for its synthesis, and a discussion of its primary application in modern bioconjugation chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their experimental workflows.

Core Physicochemical Properties

The identity and purity of any chemical reagent are established by its fundamental properties. Prop-2-ynylurea is a well-characterized compound, and its key identifiers and computed properties are summarized below.

Quantitative Data Summary

A consolidated table of the essential properties of Prop-2-ynylurea provides a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [1][4] |

| Exact Mass | 98.048012819 Da | [1][2] |

| IUPAC Name | prop-2-ynylurea | [1][3] |

| CAS Number | 5221-62-5 | [1][3][4] |

| Common Synonyms | Propargylurea, N-prop-2-ynylurea, 1-(prop-2-ynyl)urea | [1][3][4] |

| Melting Point | 130 °C | [2][4] |

| SMILES | C#CCNC(=O)N | [1][3] |

| InChI Key | LJPYJRMMPVFEKR-UHFFFAOYSA-N | [1][3] |

| XLogP3-AA | -0.9 | [1][2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Molecular Structure

The molecular structure of Prop-2-ynylurea is foundational to its reactivity. The urea group provides polarity and hydrogen bonding capabilities, while the terminal alkyne serves as a reactive site for powerful coupling reactions.

Caption: 2D structure of Prop-2-ynylurea (C₄H₆N₂O).

Synthesis and Purification

A reliable and scalable synthesis is crucial for the effective use of any chemical reagent. The preparation of monosubstituted ureas from primary amines is a well-established transformation in organic chemistry.

Synthetic Pathway: Rationale and Causality

The chosen method for synthesizing Prop-2-ynylurea is the reaction of propargylamine with an in situ generated isocyanic acid from potassium cyanate in an acidic aqueous medium.[5][6] This pathway is selected for several key reasons:

-

Expertise & Experience: This is a classic, robust method for urea formation that avoids hazardous reagents like phosgene. Its reliability is well-documented in chemical literature.

-

Accessibility of Reagents: Propargylamine and potassium cyanate are commercially available and relatively inexpensive starting materials.

-

Favorable Conditions: The reaction proceeds efficiently in water, an environmentally benign solvent, under mild temperature conditions, reducing the need for specialized equipment.

The underlying mechanism involves the protonation of the cyanate anion to form isocyanic acid (HNCO). The highly nucleophilic primary amine of propargylamine then attacks the electrophilic carbon of isocyanic acid, leading to the formation of the desired N-substituted urea product.

Caption: General workflow for the synthesis of Prop-2-ynylurea.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles.[5][6] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equivalents of potassium cyanate (KOCN) in deionized water.

-

Acidification & Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.0 equivalent of propargylamine, followed by the dropwise addition of 1M hydrochloric acid (HCl) until the solution is acidic (pH ~4-5). The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. The formation of a white precipitate (the product) should be observed as the reaction progresses.

-

Product Isolation: Once the reaction is complete (monitored by TLC if desired), collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any unreacted salts. Further washing with a small amount of cold diethyl ether can help remove non-polar impurities.

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Self-Validating System: Product Characterization

To ensure the integrity of the synthesized material, a multi-point validation is required:

-

Melting Point (MP): The melting point of the dried solid should be determined and compared to the literature value (130 °C).[2][4] A sharp melting point close to this value is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the acetylenic proton (C≡C-H), the methylene protons (-CH₂-), and the amine protons (-NH- and -NH₂).

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the urea, the C=O stretch (amide I band), and the sharp, weak C≡C-H stretch of the terminal alkyne.

-

Key Applications in Research and Development

The primary utility of Prop-2-ynylurea stems from its terminal alkyne, which is a key functional group for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction, a cornerstone of "click chemistry," allows for the efficient and specific covalent linkage of the alkyne-containing molecule (Prop-2-ynylurea) to another molecule bearing an azide (-N₃) group.

Causality: The CuAAC reaction is favored in drug development and chemical biology because it is highly specific, proceeds with near-quantitative yields, and is bio-orthogonal, meaning it does not interfere with native biological processes. This allows scientists to "click" Prop-2-ynylurea onto complex biomolecules like proteins or peptides, or onto larger drug scaffolds, in a controlled manner.

Caption: Conceptual diagram of a CuAAC "click" reaction.

Safety and Handling

Prop-2-ynylurea is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Prop-2-ynylurea is a foundational building block for advanced chemical synthesis. With a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol , its value lies in the strategic placement of a terminal alkyne.[1] This functional group provides a reliable gateway for covalent modification via click chemistry, enabling researchers to construct complex molecules with high precision and efficiency. The straightforward and robust synthesis further enhances its appeal as a versatile tool in the modern chemist's arsenal.

References

-

PubChem. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182. National Center for Biotechnology Information. [Link]

-

PubChem. Prop-2-ynyl carbamimidothioate | C4H6N2S | CID 422314. National Center for Biotechnology Information. [Link]

-

Arayici, M., et al. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Letters in Organic Chemistry, 20(5). ResearchGate. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Arayici, M., et al. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

Prop-2-ynylurea CAS number 5221-62-5

An In-depth Technical Guide to Prop-2-ynylurea (CAS 5221-62-5): A Versatile Building Block in Modern Chemistry

Introduction

Prop-2-ynylurea, with the Chemical Abstracts Service (CAS) number 5221-62-5, is an organic compound that merges two highly significant functional groups in modern medicinal chemistry and chemical biology: a terminal alkyne (the propargyl group) and a urea moiety. While specific literature on Prop-2-ynylurea itself is not extensive, a deep understanding of its constituent parts provides a clear and compelling picture of its potential applications. This guide offers a comprehensive analysis based on the well-established chemistry of these functional groups, positioning Prop-2-ynylurea as a valuable and versatile building block for researchers, scientists, and drug development professionals.

The molecule's power lies in its duality. The propargyl group serves as a reactive "handle" for one of the most robust and efficient conjugation reactions in science—the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1][2] Simultaneously, the urea scaffold is a "privileged structure" in drug discovery, renowned for its ability to form critical hydrogen bond interactions with biological targets, thereby enhancing potency and modulating pharmacokinetic properties.[3][4][5][6][7] This guide will deconstruct the chemistry of these moieties to provide a holistic view of Prop-2-ynylurea's synthetic utility and potential applications.

Part 1: Core Physicochemical and Structural Properties

Prop-2-ynylurea is a small, functionalized molecule whose properties are dictated by its structure. The presence of both a hydrogen-bond-donating-and-accepting urea group and a reactive terminal alkyne makes it a unique synthon.

| Property | Value | Source |

| CAS Number | 5221-62-5 | [8][9][10][11][12] |

| Molecular Formula | C₄H₆N₂O | [9][11][12] |

| Molecular Weight | 98.11 g/mol | [9][11] |

| Appearance | White to off-white solid/crystal | [11] |

| IUPAC Name | prop-2-ynylurea | [12] |

| Synonyms | N-prop-2-ynylurea, 1-(Prop-2-ynyl)urea, Propargylurea | [9][11] |

The structural arrangement is key to its function. The alkyne provides a linear, rigid element, while the urea group is planar and predisposed to forming strong, directional hydrogen bonds. This combination allows it to act as a linker or a pharmacophore with well-defined geometry.

Part 2: The Propargyl Group: A Gateway to Click Chemistry and Bioconjugation

The terminal alkyne of the propargyl group is its most powerful reactive feature, making it an ideal substrate for click chemistry.[1] This class of reactions is defined by high yields, stereospecificity, and tolerance of a wide range of functional groups, making them exceptionally suitable for biological applications.[2][13]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application for a terminal alkyne like that in Prop-2-ynylurea is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the alkyne with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][14][15] The triazole linkage is exceptionally robust under physiological conditions, making it an ideal covalent bond for bioconjugates.[14] This reaction is widely used to label proteins, nucleic acids, and other biomolecules with probes or to assemble complex molecular architectures for drug delivery.[14][16]

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Experimental Protocol: Generic CuAAC Bioconjugation

This protocol describes a general method for labeling an azide-modified protein with Prop-2-ynylurea.

-

Preparation of Reagents:

-

Prepare a 1-5 mg/mL solution of the azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 10 mM stock solution of Prop-2-ynylurea in DMSO.

-

Prepare fresh stock solutions for the catalyst system: 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA (or other copper-chelating ligand) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution with the Prop-2-ynylurea stock solution. A 10- to 50-fold molar excess of the alkyne over the protein is a typical starting point.

-

Add the copper-chelating ligand to the reaction mixture to a final concentration of 1-2 mM.

-

Add the CuSO₄ solution to a final concentration of 0.2-0.5 mM.

-

Gently mix the solution.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle mixing can improve efficiency.

-

-

Purification:

-

Remove the excess reagents and catalyst from the labeled protein using size exclusion chromatography (SEC), dialysis, or spin filtration.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or gel electrophoresis (SDS-PAGE).

-

Part 3: The Urea Moiety: A Privileged Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone of modern drug design, appearing in a vast number of clinically approved therapies.[3][4][7] Its prevalence stems from its unique electronic and geometric properties. The urea moiety is a rigid, planar structure that acts as an exceptional hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows it to form strong, highly directional interactions with protein targets, often anchoring a drug molecule in its binding site.[5]

This capability has been leveraged in the development of numerous drugs, including anticancer agents like Sorafenib, where the urea group is critical for binding to the kinase domain.[5]

Caption: Hydrogen bonding interactions of a urea scaffold.

By incorporating Prop-2-ynylurea into a molecule, a drug developer can simultaneously introduce a key pharmacophoric feature for target binding and a reactive handle for further modification or conjugation.

Part 4: Propargylic Ureas as Versatile Synthetic Intermediates

The combination of the alkyne and urea groups makes propargylic ureas powerful building blocks for synthesizing nitrogen-containing heterocyclic compounds, which are themselves core structures in many pharmaceuticals.[17] These molecules can undergo intramolecular cyclization reactions, where the nucleophilic nitrogen or oxygen atoms of the urea moiety attack the activated alkyne.

The reaction outcome is highly dependent on the catalyst and reaction conditions, allowing for selective synthesis of different heterocyclic rings.[17][18]

-

N-Cyclization (5-exo-dig): Catalyzed by silver (Ag) or gold (Au) salts, this pathway leads to the formation of five-membered rings like 1H-imidazol-2(3H)-ones.[17]

-

O-Cyclization (5-exo-dig): Under certain conditions, the carbonyl oxygen can act as the nucleophile, leading to five-membered oxazolidin-2-imines.[17]

-

N-Cyclization (6-endo-dig): This pathway can yield six-membered rings such as 2,4-dihydropyrimidin-2(1H)-ones.[17]

This synthetic versatility allows Prop-2-ynylurea to serve as a precursor to a diverse library of complex scaffolds for drug screening.

Caption: Potential cyclization pathways of propargylic ureas.

Part 5: Safety and Handling

According to available safety data, Prop-2-ynylurea is classified as an irritant.[9]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[12]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[8]

Conclusion

While Prop-2-ynylurea (CAS 5221-62-5) may not yet be a widely studied compound in its own right, its chemical structure provides a clear roadmap to its significant potential. It stands at the intersection of two of the most powerful strategies in modern drug discovery and chemical biology. The propargyl group offers a reliable entry point into the world of click chemistry and bioconjugation, enabling the precise construction of complex molecular systems. Concurrently, the urea moiety provides a proven pharmacophoric element capable of anchoring molecules to their biological targets. For researchers and drug developers, Prop-2-ynylurea represents a versatile, dual-function building block—a molecule of high potential waiting to be exploited in the synthesis of novel therapeutics, diagnostics, and research tools.

References

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information.

- Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes. (n.d.). Benchchem.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.

- Utilization of alkyne bioconjugations to modulate protein function. (n.d.). National Center for Biotechnology Information.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing.

- Urea derivatives in Drug Discovery. (2021). Chemspace.

- Terminal Alkyne Reagents. (n.d.). Vector Labs.

- DNA Compatible Oxidization and Amidation of Terminal Alkynes. (2022). Bioconjugate Chemistry.

- Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. (n.d.). Unknown Source.

- Matrix Scientific. (n.d.). Matrix Scientific.

- Utilization of Alkyne Bioconjugations to Modulate Protein Function. (2025). ResearchGate.

- N-PROP-2-YNYLUREA | 5221-62-5. (n.d.). ECHEMI.

- 1-(prop-2-ynyl)urea | CAS#:5221-62-5. (n.d.). Chemsrc.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Request PDF.

- Ag‐catalyzed cycloisomerizations of propargylic ureas. (2022). ResearchGate.

- 1-(prop-2-ynyl)urea | CAS 5221-62-5. (n.d.). CymitQuimica.

- (Prop-2-yn-1-yl)urea | C4H6N2O. (n.d.). PubChem.

- The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. (n.d.). Benchchem.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). Scribd.

- Click chemistry applications of propargyl-PEG linkers. (n.d.). Benchchem.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews.

- Reaction scope for the synthesis of N‐propargyl tetrahydropyridines. (n.d.). ResearchGate.

- Core Principles of Propargyl Group Reactivity in Click Chemistry. (n.d.). Benchchem.

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. (n.d.). ResearchGate.

- Click chemistry. (n.d.). Wikipedia.

- Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. (2019). National Center for Biotechnology Information.

- Ultrasound-assisted synthesis of N-propargyl 4H-pyrano[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Urea derivatives in Drug Discovery [chem-space.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. echemi.com [echemi.com]

- 10. 1-(prop-2-ynyl)urea | CAS#:5221-62-5 | Chemsrc [chemsrc.com]

- 11. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]

- 12. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. chemrevlett.com [chemrevlett.com]

- 18. researchgate.net [researchgate.net]

Prop-2-ynylurea: A Comprehensive Guide to its Solubility Characteristics for Advanced Pharmaceutical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Prop-2-ynylurea

Prop-2-ynylurea, also known as propargylurea, is a bifunctional molecule featuring both a reactive terminal alkyne and a hydrogen-bonding urea moiety.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4][] Its derivatives have shown significant promise as potential therapeutic leads, notably in the development of antiangiogenic agents for cancer therapy.[6] For researchers in drug discovery and development, a thorough understanding of the physicochemical properties of lead compounds and scaffolds is paramount. Among these, solubility is a critical parameter that dictates everything from reaction conditions and purification strategies to the feasibility of biological screening and formulation.

This guide provides a deep dive into the solubility profile of prop-2-ynylurea. We will move beyond simple data points to explore the underlying chemical principles that govern its behavior in various solvent systems. This document is designed to equip researchers with the theoretical knowledge and practical methodologies required to effectively handle this compound, troubleshoot experimental challenges, and accelerate research timelines.

Part 1: Physicochemical Properties Governing Solubility

The solubility of a compound is a direct consequence of its molecular structure. In prop-2-ynylurea (C₄H₆N₂O), two key functional groups dictate its interactions with solvents: the urea group and the prop-2-ynyl (propargyl) group.[2][7]

-

The Urea Group (-NH-CO-NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pairs). This functionality strongly favors interaction with polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO).

-

The Prop-2-ynyl Group (HC≡C-CH₂-): This group consists of a terminal alkyne and a methylene bridge. While the triple bond has some polarizability, the group is predominantly nonpolar and contributes hydrophobic character to the molecule.[7]

The balance between these two opposing functionalities determines the overall solubility profile. The computed LogP (octanol-water partition coefficient) value for prop-2-ynylurea is approximately -0.9.[1][8] This negative value suggests a preference for the aqueous phase over the lipid phase, indicating that the molecule is predominantly hydrophilic. However, some sources describe it as having a relatively low solubility in water, a common trait for some urea derivatives, which underscores the necessity for empirical testing.[2]

Caption: Molecular structure and key functional groups of Prop-2-ynylurea.

Part 2: Solubility Profile Overview

Based on its bifunctional nature, we can predict the solubility of prop-2-ynylurea across a spectrum of common laboratory solvents. The following table summarizes these predictions, which should always be confirmed experimentally using the protocols outlined in Part 3.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The urea group can form strong hydrogen bonds with the solvent's hydroxyl groups. The small size of the molecule aids solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar urea group. DMSO is often the solvent of choice for stock solutions. |

| Nonpolar | Hexane, Toluene, Benzene | Insoluble | The highly polar urea group cannot be effectively solvated by nonpolar solvents, leading to poor solubility. |

| Intermediate | Dichloromethane (DCM), Chloroform, Diethyl Ether | Slightly Soluble to Insoluble | Limited polarity and hydrogen bonding capability of these solvents result in poor solvation of the urea moiety. A related compound, N-2-propen-1-ylurea, is noted to be slightly soluble in ether and chloroform.[9] |

Part 3: Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous and systematic solubility testing is required. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.

Protocol 3.1: Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents, which is invaluable for selecting solvents for reactions or initial biological screens.[10][11][12]

Objective: To classify prop-2-ynylurea as soluble, partially soluble, or insoluble in a range of solvents. A common threshold for "soluble" in such tests is approximately 25-30 mg/mL.

Methodology:

-

Preparation: Dispense ~25 mg of prop-2-ynylurea into a series of clean, dry test tubes or small vials.

-

Solvent Addition (Water): To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.[10]

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[13]

-

Observation: Visually inspect the solution against a contrasting background. If the solid completely dissolves, the compound is soluble in water.

-

pH Test (If Water Soluble): If soluble, test the resulting solution with litmus or pH paper to determine if the compound is neutral, acidic, or basic.[12]

-

Acid/Base Tests (If Water Insoluble): If the compound is insoluble in water, proceed to test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions using the same procedure. Solubility in acid suggests a basic functional group, while solubility in base suggests an acidic one.[11]

-

Organic Solvent Tests: Repeat steps 2-4 for a panel of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, DCM, toluene, hexane).

Caption: Workflow for the qualitative solubility assessment of Prop-2-ynylurea.

Protocol 3.2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound in a given solvent at a specific temperature. It is essential for generating data for formulation development and regulatory submissions.

Objective: To determine the equilibrium solubility of prop-2-ynylurea in a specific solvent (e.g., water, buffer) in mg/mL or mol/L.

Causality-Driven Methodology:

-

System Preparation: Add an excess amount of solid prop-2-ynylurea to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a constant-temperature shaker bath. Agitate the suspension (e.g., by orbital shaking or end-over-end rotation) for a predetermined period (typically 24 to 48 hours).[14] This extended agitation at a controlled temperature is critical to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled.[14] To ensure complete removal of undissolved solids, which would falsely elevate the measured concentration, centrifuge the sample at high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.[14] To prevent any particulate transfer, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of prop-2-ynylurea in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Caption: Workflow for quantitative solubility determination via the Shake-Flask method.

Part 4: Implications for Research and Development

A clear understanding of prop-2-ynylurea's solubility is not an academic exercise; it has direct and practical consequences for the drug development professional.

-

Organic Synthesis: Knowledge of solubility is critical for selecting appropriate reaction solvents, controlling reaction kinetics, and developing effective crystallization and purification protocols.[15][16] Using a solvent in which the starting material is soluble but the product is not can be a powerful technique to drive reactions to completion and simplify workup.

-

Biological Screening: For in vitro assays, compounds are typically stored as high-concentration stock solutions in DMSO. The high solubility of prop-2-ynylurea in DMSO facilitates this standard workflow. However, one must be mindful of the final DMSO concentration in the assay, as it can affect biological outcomes. Solubility in aqueous buffers is crucial for ensuring the compound remains in solution during the experiment, preventing false negatives due to precipitation.

-

Formulation Development: For a compound to become a drug, it must be formulated into a stable dosage form that allows for effective delivery to the target site. Low aqueous solubility is a major hurdle in drug development. The predicted hydrophilic nature of prop-2-ynylurea (LogP -0.9) is advantageous, suggesting that developing a simple aqueous formulation for preclinical studies may be feasible. Quantitative solubility data is the first and most critical input for any formulation strategy.

Conclusion

Prop-2-ynylurea is a molecule of significant interest due to its utility as a synthetic building block for novel therapeutics. Its solubility is governed by the interplay between its polar urea group and its more hydrophobic propargyl tail. While theoretical predictions suggest good solubility in polar solvents, this guide emphasizes the necessity of rigorous, empirical validation through standardized qualitative and quantitative protocols. By applying the methodologies described herein, researchers can generate reliable solubility data, enabling more efficient synthesis, more accurate biological evaluation, and a more strategic approach to the challenges of drug discovery and development.

References

- ChemBK. (2024). Urea, N-2-propen-1-yl-.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- Chemsrc. (2025). 1-(prop-2-ynyl)urea | CAS#:5221-62-5.

- PubChem. (n.d.). (Prop-2-yn-1-yl)urea.

- PubMed. (2012). Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents.

- Fiveable. (n.d.). Prop-2-ynyl Definition.

- Agrispex. (2018). PROPERTIES OF UREA.

- CymitQuimica. (n.d.). CAS 5221-62-5: 1-(prop-2-ynyl)urea.

- PubMed Central. (n.d.). Organic synthesis toward small-molecule probes and drugs.

- ResearchGate. (n.d.). Reaction of Prop-2-ynylsulfonium Salts and Sulfonyl-protected β-amino Ketones to Epoxide-fused 2-methylenepyrrolidines and S-containing Pyrroles.

- Hilaris Publisher. (2023). Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

- ECHEMI. (n.d.). N-PROP-2-YNYLUREA.

- PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- MDPI. (n.d.). Application and Progress of Organic Synthesis in the Discovery of Innovative Drugs.

Sources

- 1. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]

- 3. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. 1-(prop-2-ynyl)urea | CAS#:5221-62-5 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

- 14. quora.com [quora.com]

- 15. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application and Progress of Organic Synthesis in the Discovery of Innovative Drugs | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Stability and Storage of Prop-2-ynylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Prop-2-ynylurea, a molecule integrating a reactive terminal alkyne with a urea functional group, presents unique opportunities in medicinal chemistry and materials science. Its bifunctional nature, however, also introduces specific challenges related to its chemical stability. This in-depth technical guide provides a comprehensive overview of the stability profile of Prop-2-ynylurea, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. Furthermore, this guide outlines a systematic approach to stability assessment through forced degradation studies and discusses appropriate analytical methodologies for purity and degradation monitoring, thereby equipping researchers with the necessary knowledge to ensure the integrity of this valuable chemical entity in their scientific endeavors.

Chemical Profile and Inherent Reactivity of Prop-2-ynylurea

Prop-2-ynylurea (also known as propargylurea) possesses a molecular structure that combines the chemical characteristics of a urea and a terminal alkyne. This unique combination dictates its reactivity and, consequently, its stability profile.

-

The Urea Moiety: The urea functional group is generally stable but can be susceptible to hydrolysis under certain conditions, particularly in acidic or basic environments, although non-enzymatic hydrolysis is typically a slow process.[1] Thermal stress can also lead to the decomposition of urea derivatives, often yielding isocyanates and amines.[2]

-

The Terminal Alkyne (Propargyl Group): The propargyl group is a high-energy functional moiety, rendering it susceptible to a variety of chemical transformations.[3][4] It is particularly prone to oxidation, which can lead to the formation of carboxylic acids and other carbonyl compounds.[5][6] The terminal alkyne can also undergo addition reactions and, under certain conditions such as heat or the presence of catalysts, may polymerize.[3][7]

The interplay of these two functional groups within the same molecule necessitates a careful consideration of its handling and storage to prevent unintended degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways of Prop-2-ynylurea is crucial for developing appropriate storage strategies and for the design of stability-indicating analytical methods. The primary degradation routes are anticipated to be hydrolysis, oxidation, thermal decomposition, and polymerization.

Hydrolytic Degradation

Under aqueous acidic or basic conditions, the urea linkage can undergo hydrolysis to yield propargylamine and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).

Caption: Proposed hydrolytic degradation pathway of Prop-2-ynylurea.

Oxidative Degradation

The terminal alkyne is susceptible to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to a variety of products, including the corresponding carboxylic acid (propynoic acid urea) or even cleavage of the carbon-carbon triple bond under harsh conditions.[5][6]

Caption: Potential oxidative degradation of the alkyne moiety.

Thermal Decomposition

Elevated temperatures can induce the decomposition of the urea portion of the molecule, potentially forming propargyl isocyanate and ammonia.[2]

Caption: Plausible thermal decomposition pathway of Prop-2-ynylurea.

Polymerization

The terminal alkyne can undergo polymerization, which may be initiated by heat, light, or the presence of metal catalysts. This can lead to the formation of polyacetylene-like oligomers or polymers.[3][7]

Caption: Workflow for a forced degradation study of Prop-2-ynylurea.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of Prop-2-ynylurea in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. [8]2. Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Store samples at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an appropriate base, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Follow the same temperature and time point sampling as for acid hydrolysis, neutralizing with an appropriate acid before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the sample at room temperature and monitor at various time points.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat (e.g., 80°C).

-

Reflux the stock solution at an elevated temperature (e.g., 80°C).

-

Sample at appropriate time intervals.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analytical Methodologies for Purity and Degradation Monitoring

A robust analytical method is essential for assessing the purity of Prop-2-ynylurea and for monitoring its degradation during stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose. [9][10]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products.

Proposed Starting HPLC Method:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). [10]* Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., pH 3). [10]* Flow Rate: 1.0 mL/min. [10]* Detection: UV detector at a suitable wavelength (to be determined by UV scan of Prop-2-ynylurea).

-

Column Temperature: 30°C. [10] This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [10][11]

Structural Elucidation of Degradation Products

For the identification and characterization of degradation products, hyphenated techniques are invaluable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, which is crucial for their initial identification. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of degradation products. [2]

Conclusion

Prop-2-ynylurea is a molecule with significant potential, but its dual functionality necessitates a thorough understanding of its stability. The primary degradation pathways to consider are hydrolysis, oxidation, thermal decomposition, and polymerization. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and storage under an inert atmosphere, the integrity of the compound can be preserved. A systematic approach to stability testing through forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, will ensure the reliability of experimental results and the quality of any downstream applications.

References

-

Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Online]. Available at: [Link]

-

Fiveable. Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes. [Online]. Available at: [Link]

- Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. In Separation Science and Technology (Vol. 10, pp. 17-55). Academic Press.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

-

SIELC Technologies. Separation of Prop-2-en-1-yl (3-methylbutoxy)acetate on Newcrom R1 HPLC column. [Online]. Available at: [Link]

- Raval, A. A., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Online]. Available at: [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129.

-

U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Online]. Available at: [Link]

-

SOLIDSTRIP. (2021). SOLIDSTRIP TYPE II UREA Safety Data Sheet. [Online]. Available at: [Link]

- Google Patents. US2527358A - Process of purifying propargyl alcohol. [Online].

-

School Specialty. (2012). SAFETY DATA SHEET FLAMMABLE STORAGE CODE RED 579417. [Online]. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. [Online]. Available at: [Link]

- Di Corcia, A., & Marchetti, M. (1992). Multiresidue HPLC methods for phenyl urea herbicides in water. Environmental Science & Technology, 26(1), 66-74.

-

CaroVail. (2020). ReTain Plant Growth Regulator Soluble Powder SDS. [Online]. Available at: [Link]

- Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. rawsource.com [rawsource.com]

- 5. rawsource.com [rawsource.com]

- 6. pharmasm.com [pharmasm.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 11. fda.gov [fda.gov]

Prop-2-ynylurea: A Spectroscopic Deep Dive for the Research Professional

An In-depth Technical Guide to the NMR and Mass Spectrometry Signatures of a Versatile Chemical Moiety

Foreword

In the landscape of modern drug discovery and chemical biology, the propargyl group stands out as a uniquely versatile functional handle. Its terminal alkyne allows for a host of specific and efficient coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry." When incorporated into a urea scaffold, as in prop-2-ynylurea (also known as propargylurea), it creates a molecule of significant interest for the development of targeted covalent inhibitors, bioconjugation strategies, and novel molecular probes. A thorough understanding of the spectroscopic properties of this core structure is paramount for any researcher working with or synthesizing derivatives of this compound. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of prop-2-ynylurea, offering a foundational reference for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

Prop-2-ynylurea (C₄H₆N₂O, Molecular Weight: 98.10 g/mol ) possesses a simple yet informative structure that gives rise to a distinct spectroscopic fingerprint.[1] The molecule comprises a propargyl group attached to a urea moiety. This arrangement leads to characteristic signals in both NMR and mass spectra, which will be dissected in the subsequent sections.

Caption: Chemical structure of prop-2-ynylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For prop-2-ynylurea, both ¹H and ¹³C NMR provide critical information for confirming its identity.

¹H NMR Spectroscopy

The proton NMR spectrum of prop-2-ynylurea is characterized by four distinct signals corresponding to the different proton environments in the molecule. The experimental spectrum, typically recorded in a deuterated solvent like DMSO-d₆, allows for the clear assignment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of prop-2-ynylurea in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is sufficient for obtaining a well-resolved spectrum.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Summary: ¹H NMR of Prop-2-ynylurea in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (≡C-H) | ~3.1 | Triplet (t) | ~2.5 | 1H |

| H-3 (-CH₂-) | ~3.9 | Doublet of triplets (dt) or Triplet of doublets (td) | J(H-3, H-1) ≈ 2.5, J(H-3, N-H) ≈ 5.5 | 2H |

| H-4 (N-H) | ~6.4 | Triplet (t) | ~5.5 | 1H |

| H-5 (-NH₂) | ~5.5 | Broad singlet (br s) | - | 2H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

H-1 (≡C-H): The acetylenic proton is the most upfield of the non-amine protons, appearing around 3.1 ppm. Its signal is split into a triplet due to coupling with the two adjacent methylene protons (H-3). The small coupling constant of ~2.5 Hz is characteristic of long-range coupling across a triple bond.

-

H-3 (-CH₂-): The methylene protons are deshielded by the adjacent nitrogen atom and the alkyne group, resonating around 3.9 ppm. Their signal appears as a doublet of triplets (or triplet of doublets) due to coupling with both the acetylenic proton (H-1) and the N-H proton (H-4).

-

H-4 (N-H): The proton on the nitrogen adjacent to the propargyl group appears as a triplet around 6.4 ppm due to coupling with the two methylene protons (H-3).

-

H-5 (-NH₂): The two protons of the terminal amide group are typically observed as a broad singlet around 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Caption: A simplified workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of prop-2-ynylurea displays four signals, corresponding to the four unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A standard NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary: ¹³C NMR of Prop-2-ynylurea in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-3 (-CH₂-) | ~29.5 |

| C-2 (-C≡) | ~72.5 |

| C-1 (≡C-H) | ~81.5 |

| C-4 (C=O) | ~158.0 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

C-3 (-CH₂-): The methylene carbon is the most upfield signal, appearing around 29.5 ppm.

-

C-2 & C-1 (Alkyne Carbons): The two sp-hybridized carbons of the alkyne group resonate in the characteristic alkyne region of the spectrum. The carbon bearing the proton (C-1) is typically more downfield (~81.5 ppm) than the internal alkyne carbon (C-2, ~72.5 ppm).

-

C-4 (C=O): The carbonyl carbon of the urea moiety is the most deshielded carbon, appearing significantly downfield at approximately 158.0 ppm, which is a characteristic chemical shift for urea carbonyls.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common technique for the analysis of small molecules like prop-2-ynylurea.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum.

Data Summary: EI Mass Spectrum of Prop-2-ynylurea

| m/z | Proposed Fragment | Relative Abundance |

| 98 | [M]⁺˙ (Molecular Ion) | Moderate |

| 56 | [M - C₃H₂O]⁺ | High |

| 55 | [C₃H₅N]⁺˙ | Moderate |

| 44 | [H₂NCO]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: Relative abundances are qualitative and can vary between instruments.

Interpretation of Fragmentation Pattern:

The fragmentation of prop-2-ynylurea under EI conditions is driven by the stability of the resulting fragment ions.

-

Molecular Ion (m/z 98): The peak at m/z 98 corresponds to the intact molecular ion, confirming the molecular weight of the compound.

-

Key Fragments:

-

m/z 56: This prominent peak likely arises from the loss of a neutral ketene-like fragment (C₃H₂O) from the molecular ion.

-

m/z 55: This fragment could correspond to the propargylamine radical cation, formed by cleavage of the N-C bond of the urea.

-

m/z 44: A very common fragment in the mass spectra of primary amides and ureas, this peak corresponds to the [H₂NCO]⁺ ion.

-

m/z 39: This is the characteristic propargyl cation ([C₃H₃]⁺), a very stable fragment.

-

Caption: A simplified proposed fragmentation pathway for prop-2-ynylurea in EI-MS.

Conclusion and Best Practices

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and self-validating system for the characterization of prop-2-ynylurea. The distinct chemical shifts and coupling patterns in the NMR spectra, coupled with the characteristic molecular ion and fragmentation pattern in the mass spectrum, allow for the unambiguous confirmation of its structure. For researchers synthesizing or utilizing this important chemical building block, a thorough understanding of this spectroscopic data is essential for ensuring the purity and identity of their material, which is a critical first step in any successful research endeavor. When reporting the characterization of prop-2-ynylurea or its derivatives, it is best practice to include fully assigned NMR data and a mass spectrum with interpretations of the key fragments.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777182, (Prop-2-yn-1-yl)urea. Retrieved from [Link]urea).[1]

-

Spectral Database for Organic Compounds (SDBS). Prop-2-ynylurea. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].

-

NIST Chemistry WebBook. Propargylamine. National Institute of Standards and Technology. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Discovery and History of Prop-2-ynylurea

Abstract: This technical guide provides a comprehensive overview of Prop-2-ynylurea, a foundational molecule in the development of various bioactive compounds. While the specific historical genesis of Prop-2-ynylurea is not prominently documented in readily accessible contemporary literature, this guide reconstructs its likely inaugural synthesis based on established mid-20th-century chemical principles. The document details the chemical properties, synthesis methodologies, and the evolution of its significance from a simple organic molecule to a versatile building block in medicinal chemistry. Particular emphasis is placed on the synthesis and biological activities of its derivatives, which have shown promise as antiangiogenic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both historical context and practical methodological insights.

Introduction and Historical Context

The history of urea and its derivatives is central to the development of organic chemistry, beginning with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828.[1][2][3][4] This event dismantled the theory of vitalism and opened the door to the laboratory synthesis of countless organic molecules. Substituted ureas, a class of compounds where one or both nitrogen atoms are bonded to an organic substituent, have since become a "privileged structure" in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[5][6]

This guide will, therefore, present a historically plausible synthesis of Prop-2-ynylurea, detail its chemical and physical properties, and explore the more recent discoveries of the biological activities of its derivatives, which have brought this otherwise simple molecule to the attention of the drug discovery community.

Physicochemical Properties of Prop-2-ynylurea

Prop-2-ynylurea is a white to off-white solid at room temperature.[8] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5221-62-5 | [7][8] |

| Molecular Formula | C₄H₆N₂O | [7] |

| Molecular Weight | 98.10 g/mol | [7] |

| IUPAC Name | (prop-2-yn-1-yl)urea | [7] |

| Synonyms | N-Prop-2-ynylurea, 1-(Prop-2-ynyl)urea, Propargylurea | [8] |

| Solubility | Low solubility in water | [8] |

| Appearance | White to off-white solid | [8] |

The structure of Prop-2-ynylurea is characterized by the presence of both a urea moiety and a terminal alkyne, which dictate its chemical reactivity.

Caption: Chemical structure of Prop-2-ynylurea.

Synthesis of Prop-2-ynylurea: A Historically Plausible Protocol

The most logical and historically consistent method for the first synthesis of Prop-2-ynylurea would involve the reaction of propargylamine with a source of isocyanic acid. This method aligns with the general understanding of urea synthesis developed throughout the 20th century.[3]

Conceptual Synthesis Pathway

The synthesis can be envisioned as a two-step process, starting from readily available precursors.

Caption: Conceptual workflow for the synthesis of Prop-2-ynylurea.

Detailed Experimental Protocol

The following protocol is a reconstruction of a plausible method for the synthesis of Prop-2-ynylurea based on established chemical principles.

Materials and Reagents:

-

Propargylamine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Propargylamine Solution: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve propargylamine (1.0 equivalent) in water.

-

Generation of Isocyanic Acid: In a separate beaker, prepare a solution of potassium cyanate (1.1 equivalents) in water. Cool this solution in an ice bath. Slowly add concentrated hydrochloric acid (1.1 equivalents) to the potassium cyanate solution with stirring. This in situ generation of isocyanic acid should be performed in a well-ventilated fume hood.

-

Reaction: Slowly add the cold isocyanic acid solution to the stirred propargylamine solution via the dropping funnel, maintaining the reaction temperature below 10 °C using an ice bath.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Prop-2-ynylurea.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure Prop-2-ynylurea.

Causality of Experimental Choices:

-

In situ generation of isocyanic acid: Isocyanic acid is a volatile and toxic gas. Generating it in situ from the reaction of a cyanate salt with a strong acid is a safer and more practical approach for laboratory-scale synthesis.

-

Low-temperature reaction: The reaction between the amine and isocyanic acid is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Use of an acid: The acid serves to protonate the cyanate, forming isocyanic acid, the reactive electrophile in this synthesis.

Biological Activity and Applications in Drug Discovery

While Prop-2-ynylurea itself has not been the subject of extensive biological investigation, its derivatives have emerged as promising compounds in the field of medicinal chemistry, particularly as antiangiogenic agents.[8]

A notable study by Sanphanya and coworkers in 2012 described the design, synthesis, and evaluation of a series of 1-(substituted)-3-prop-2-ynylureas as potential cancer therapeutics.[8]

Synthesis of 1-(substituted)-3-prop-2-ynylurea Derivatives

The synthesis of these derivatives typically involves the reaction of a substituted isocyanate with propargylamine.

Caption: General synthesis of 1-aryl-3-prop-2-ynylurea derivatives.

Antiangiogenic and Antitumor Activity

The 2012 study found that a specific derivative, 1-((3-chloromethyl)phenyl)-3-prop-2-ynylurea, exhibited significant cytotoxic effects against HeLa and MCF-7 cancer cell lines.[8] Further investigations revealed that this compound possesses antiangiogenic activity and acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]